molecular formula C16H9N3 B14297521 Pyrene, 4-azido- CAS No. 114049-41-1

Pyrene, 4-azido-

Cat. No.: B14297521
CAS No.: 114049-41-1
M. Wt: 243.26 g/mol
InChI Key: NTOVYDOITUHQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Pyrene (B120774) and Azide (B81097) Functionality in Contemporary Chemical Synthesis

To appreciate the significance of Pyrene, 4-azido-, it is essential to understand its constituent parts: the pyrene moiety and the azide group.

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, resulting in a flat, aromatic system. uky.eduwikipedia.org First discovered in coal tar residue, pyrene has become a cornerstone in photochemistry. uky.edu Its notable characteristics include a high fluorescence quantum yield, long-lived excited states, and a distinct sensitivity of its fluorescence to the microenvironment. uky.edursc.org These properties make pyrene an ideal fluorescent probe. uky.edursc.org The pyrene ring system can be chemically modified at various positions, allowing for the synthesis of a wide range of derivatives with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uky.eduworktribe.com

The azide functionality (-N₃) is a highly versatile and energetic functional group that has become indispensable in modern chemical synthesis. escholarship.orgrsc.org Azides can participate in a variety of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org A particularly impactful variant of this reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.orgpcbiochemres.com Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgpcbiochemres.com The CuAAC reaction specifically and efficiently joins a terminal alkyne and an azide to form a stable 1,2,3-triazole ring. wikipedia.orgpcbiochemres.com Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for biological applications where copper toxicity is a concern. escholarship.orgmdpi.com Beyond cycloadditions, azides can undergo Staudinger ligations and can be photochemically decomposed to generate highly reactive nitrenes, which are useful for forming covalent bonds. escholarship.orgrsc.org

The strategic combination of a pyrene core with an azide group in Pyrene, 4-azido- (also known as 1-azidopyrene (B149228) or 4-azidopyrene) creates a powerful molecular tool. This compound retains the desirable photophysical properties of pyrene while incorporating the broad reactivity of the azide group. This dual functionality allows for its use in a variety of applications where both fluorescence detection and covalent modification are required.

The Role of Azidopyrene Derivatives in Interdisciplinary Scientific Exploration

The unique characteristics of azidopyrene derivatives have propelled their use across various scientific disciplines, including chemical biology and materials science.

In chemical biology , azidopyrenes serve as powerful photoaffinity labels and fluorescent probes to study biological systems. nih.govcore.ac.uk Photoaffinity labeling is a technique used to identify and characterize binding sites of ligands within biological macromolecules like proteins and nucleic acids. ox.ac.ukiris-biotech.de Upon photoactivation, the azide group in an azidopyrene molecule generates a highly reactive nitrene that can form a covalent bond with nearby molecules, effectively "tagging" them. rsc.orgmcmaster.ca The inherent fluorescence of the pyrene moiety then allows for the detection and visualization of these tagged molecules. rsc.orgcore.ac.uk For instance, 1-azidopyrene has been employed to probe the hydrophobic regions of proteins and membranes, providing insights into their structure and interactions. nih.govcore.ac.uk

In materials science , the azide functionality of pyrene derivatives is leveraged for the synthesis and functionalization of polymers and other materials through click chemistry. rsc.orgmdpi.com By reacting azidopyrene with alkyne-functionalized polymers or surfaces, the pyrene unit can be covalently attached, imparting its fluorescent properties to the material. mdpi.comnih.gov This approach has been used to create fluorescently labeled microspheres and other functional materials. rsc.org The ability to modify materials with pyrene through click chemistry opens up possibilities for developing novel sensors, imaging agents, and optoelectronic devices. mdpi.comresearchgate.net

The table below summarizes some key research findings involving azidopyrene derivatives, highlighting their diverse applications.

Application AreaSpecific Use of AzidopyreneResearch Finding
Chemical Biology Photoaffinity labeling of vimentin (B1176767) filamentsDemonstrated that a negative surface charge on liposomes is crucial for their association with vimentin filaments, with 1-azidopyrene labeling suggesting additional hydrophobic interactions. nih.gov
Chemical Biology Identification of membrane-associated polypeptidesUsed 1-azidopyrene and [3H]diazofluorene to tag and identify proteins in Torpedo nicotinic acetylcholine (B1216132) receptor-rich membranes. core.ac.uk
Materials Science Functionalization of nanojarsSynthesized pyrene-functionalized fluorescent nanojars via a "click" reaction between alkyne-functionalized nanojars and 1-azidopyrene. nih.govacs.org
Materials Science Modification of polymer microspheresDemonstrated the use of the azide functionality for both photo-crosslinking and subsequent "click" modification of polymer microspheres with a fluorescent dye. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114049-41-1

Molecular Formula

C16H9N3

Molecular Weight

243.26 g/mol

IUPAC Name

4-azidopyrene

InChI

InChI=1S/C16H9N3/c17-19-18-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H

InChI Key

NTOVYDOITUHQSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N=[N+]=[N-]

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Pyrene, 4 Azido

Strategies for Introducing Azide (B81097) Functionality to Pyrene (B120774) Core

The placement of a substituent on the pyrene ring is dictated by the electronic properties of this polycyclic aromatic hydrocarbon (PAH). The 1, 3, 6, and 8 positions are the most reactive sites for electrophilic substitution. In contrast, the 4, 5, 9, and 10 positions, known as the K-region, are less susceptible to direct substitution, making the synthesis of 4-substituted pyrenes a synthetic challenge.

Direct azidation of the pyrene molecule at the 4-position is not a commonly employed synthetic route. The inherent reactivity of the pyrene nucleus favors electrophilic attack at other positions. google.com Therefore, synthetic chemists typically rely on indirect methods that install a precursor functional group at the 4-position, which is subsequently converted to the desired azide.

Indirect methods provide a more reliable and regioselective approach to synthesizing 4-azido-pyrene and its derivatives. These multi-step strategies often proceed through a more readily accessible intermediate, such as an amine or a halide.

A primary and effective indirect route to 4-azidopyrene involves the diazotization of 4-aminopyrene (B103616). This classic transformation, a variant of the Sandmeyer reaction, proceeds in two main steps. First, the primary aromatic amine (4-aminopyrene) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. Second, the resulting diazonium salt is quenched with an azide source, such as sodium azide (NaN₃), which displaces the diazonium group to yield the final 4-azidopyrene product. The commercial availability of 4-aminopyrene facilitates this approach. chemicalbook.comvulcanchem.combiosynth.com

Another strategic approach to functionalizing the K-region involves pyrene-4,5-dione (B1221838) as a key intermediate. researchgate.net This compound can be synthesized by the selective oxidation of pyrene. The ketone groups at the 4 and 5 positions are susceptible to various transformations, including nucleophilic addition and condensation reactions, which can be leveraged to install other functional groups that could subsequently be converted to an azide. rsc.orgresearchgate.net For example, olefination reactions have been successfully performed on pyrene-4,5-dione to yield mono-substituted derivatives. rsc.org

Furthermore, the synthesis of pyrene azide analogues, where the azide is tethered to the pyrene core via a linker, is a common strategy. One documented example involves the synthesis of 4-azido-1-butyl-pyrene, which is then used in click chemistry reactions. researchgate.net This approach highlights the utility of creating pyrene-based building blocks with the azide functionality poised for subsequent conjugation.

Table 1: Overview of Indirect Synthetic Strategies for Pyrene Azides
PrecursorKey ReactionProductRelevance
4-AminopyreneDiazotization followed by reaction with NaN₃Pyrene, 4-azido-A plausible and direct conversion to the target compound. chemicalbook.com
PyreneOxidation to Pyrene-4,5-dione, followed by further functionalizationPyrene, 4-azido- AnaloguesProvides access to K-region functionalized pyrenes which can be precursors. rsc.org
Pyrene-containing molecule with a terminal alkyneReaction with an azide-containing linkerPyrene-triazole conjugatesBuilds complex architectures where the pyrene and azide are separated by a triazole ring. researchgate.net

Integration of Pyrene, 4-Azido- into Complex Molecular Architectures

The azide group serves as a versatile chemical handle for covalently attaching the pyrene fluorophore to a wide array of molecules, including polymers, biomolecules, and supramolecular structures. "Click chemistry" reactions are particularly powerful tools for this purpose due to their high efficiency, specificity, and mild reaction conditions.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the cornerstone of click chemistry. This reaction can be performed under catalytic (copper-catalyzed) or catalyst-free (strain-promoted) conditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used conjugation method. nih.govnih.govbeilstein-journals.org The reaction involves the use of a copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), to selectively form the 1,4-disubstituted triazole isomer.

A notable study demonstrated the use of a pyrene azide analogue, 4-azido-1-butyl-pyrene, in CuAAC reactions to functionalize ruthenium complexes. researchgate.net In this work, alkyne-functionalized bipyridine ruthenium complexes were reacted with the pyrene azide derivative. The reaction successfully yielded triazole-bridged products, demonstrating the utility of CuAAC for integrating pyrene units into complex organometallic systems. The resulting conjugates exhibited photophysical properties influenced by the interaction between the pyrene and ruthenium-bipyridine moieties. researchgate.net

Table 2: Representative CuAAC Reaction with a Pyrene Azide Analogue researchgate.net
ComponentSpecific Reagent/ConditionRole
Azide4-azido-1-butyl-pyrenePyrene-containing building block
AlkyneAlkyne-functionalized Ruthenium ComplexSubstrate for conjugation
Catalyst SystemCuSO₄·5H₂O / Sodium Ascorbate (B8700270)Generates Cu(I) in situ to catalyze the cycloaddition
SolventCH₂Cl₂/H₂OBiphasic solvent system for the reaction
ProductPyrene-triazole-ruthenium complex conjugateCovalently linked molecular architecture

To circumvent the potential cytotoxicity of copper catalysts, especially in biological applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. biochempeg.comnih.gov This copper-free click reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts rapidly and selectively with an azide without the need for a metal catalyst. biochempeg.commedchemexpress.comnih.gov The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring. nih.gov

Pyrene azide derivatives are well-suited for SPAAC reactions. medchemexpress.com Commercially available linkers, such as "Pyrene azide 3," are explicitly marketed for use in both CuAAC and SPAAC, indicating their compatibility with strained alkynes like DBCO. medchemexpress.commedchemexpress.com This methodology allows for the conjugation of pyrene to sensitive biological systems or complex materials where the presence of a metal catalyst is undesirable. The bioorthogonal nature of the SPAAC reaction—wherein the azide and strained alkyne react only with each other and not with native biological functional groups—makes it an invaluable tool for in vivo labeling and imaging. biochempeg.comnih.gov

Table 3: Common Strained Alkynes for SPAAC with Azides
Strained AlkyneAbbreviationKey Features
DibenzocyclooctyneDBCOHigh reactivity, good stability. Widely used for bio-conjugation. biochempeg.commedchemexpress.com
BicyclononyneBCNCompact structure, good kinetics, and stability. medchemexpress.com
Difluorinated CyclooctyneDIFOElectron-withdrawing fluorine atoms enhance reaction rate. nih.gov
AzadibenzocyclooctyneADIBO/DIBACEnhanced reactivity and improved aqueous solubility.

Other Covalent Functionalization Strategies for Pyrene, 4-Azido-

Beyond its direct synthesis, the true utility of 4-azidopyrene in materials science and bioconjugation lies in its capacity for further covalent modification. The azide moiety is a versatile functional group that serves as a reactive handle for a variety of covalent coupling reactions. These strategies enable the integration of the unique photophysical properties of the pyrene core into larger, more complex molecular architectures. The primary covalent functionalization strategies involve the reactions of the azide group itself, most notably cycloaddition reactions and the generation of highly reactive nitrene intermediates.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent covalent functionalization strategy for 4-azidopyrene is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the terminal azide of 4-azidopyrene with an alkyne-functionalized molecule. researchgate.netnih.gov The reaction is known for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions. nih.gov

Researchers have employed this strategy to conjugate 4-azidopyrene to a variety of molecular scaffolds:

Supramolecular Structures: 4-Azidopyrene has been "clicked" onto alkyne-substituted supramolecular coordination cages known as nanojars. nih.govacs.org This post-synthetic functionalization allows for the precise installation of pyrene fluorophores onto a larger assembly. nih.gov In these syntheses, CuI is often used as the catalyst to avoid the potential reduction of Cu²⁺ ions already present in the nanojar structure that might occur if the more common in situ generation of Cu⁺ from CuSO₄ and a reducing agent like sodium ascorbate were used. nih.govacs.org

Biomolecules: The CuAAC reaction is a key method for creating pyrene-labeled biomolecules for use as fluorescent probes. For instance, 4-azidopyrene has been coupled with alkyne-modified nucleosides and amino acids. nih.govmdpi.com In one example, an azido-pyrene ligand was synthesized and then conjugated to a propargylated quinazoline-based artificial nucleobase (qAN1) via CuAAC conditions using CuI and diisopropylethylamine (DIPEA) in dichloromethane. nih.govmdpi.com This approach is fundamental in developing probes for studying DNA and RNA recognition. nih.gov

Polymers and Nanomaterials: While specific examples with 4-azidopyrene are prevalent in bioconjugation, the principle extends to materials science. The azide group can react with alkyne-functionalized polymers or the surface of nanomaterials to impart the fluorescence and hydrophobicity of the pyrene moiety.

The general scheme for the CuAAC functionalization of 4-azidopyrene is presented below:

R-C≡CH + N₃-Pyrene ---(Cu⁺ Catalyst)--> R-(1,2,3-triazole)-Pyrene

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
Alkyne-functionalized Nanojars1-Azidopyrene (B149228)CuIPyrene-functionalized Nanojars nih.gov
Propargylated qAN1Azido-pyrene ligandCuI, DIPEAPyrene-Nucleobase Conjugate nih.govmdpi.com
Alkyne-modified Nucleoside1-AzidopyreneCopper Sulfate, Sodium AscorbateDouble-headed Nucleoside beilstein-journals.org

B. Nitrene-Mediated Reactions

The azide group of 4-azidopyrene can be converted into a highly reactive nitrene intermediate (4-nitrenopyrene) through thermal or photochemical activation. researchgate.netnsf.gov This electron-deficient species can then undergo a variety of reactions to form covalent bonds, providing a pathway for functionalization that is distinct from cycloaddition chemistry. nsf.gov

C-H Insertion and C=C Cycloaddition: Nitrenes can insert into C-H bonds or add across C=C double bonds. nsf.gov This reactivity has been extensively used for the covalent functionalization of carbon nanomaterials like graphene. nsf.gov When 4-azidopyrene is activated in the presence of graphene, the resulting 4-nitrenopyrene can covalently attach to the graphene lattice, altering its electronic properties and solubility. nsf.gov The formation of a covalent bond is supported by changes in the Raman spectrum of the graphene, specifically the appearance of a D band, which indicates the conversion of sp²-hybridized carbon to sp³-hybridized carbon. nsf.gov

Reactions with Solvents and Oxygen: In solution, the generated nitrene can react with the solvent or with dissolved oxygen. researchgate.net Photolysis of aromatic azides in the presence of oxygen can lead to the formation of nitro compounds, while reactions in the absence of oxygen can result in the formation of azo compounds. researchgate.net For example, the photolysis of 4-azidodiphenyl in concentrated, oxygen-free solutions primarily yields azodiphenyl. researchgate.net These reactions highlight the high reactivity of the nitrene intermediate and the importance of controlling reaction conditions to achieve the desired functionalized product.

The generation and subsequent reaction of 4-nitrenopyrene can be summarized as:

Pyrene-N₃ ---(Heat or Light, hν)--> [Pyrene-N:] + N₂

[Pyrene-N:] + Substrate --> Pyrene-N-Substrate

Activation MethodSubstrateReaction TypeProduct ClassReference
Photochemical/ThermalGrapheneC=C Addition / C-H InsertionGraphene Adduct nsf.gov
PhotochemicalOxygen (O₂)Reaction with O₂Nitroarenes researchgate.net
PhotochemicalAromatic Azide (self-reaction)DimerizationAzo Compounds researchgate.net

These covalent functionalization strategies significantly broaden the applicability of 4-azidopyrene, transforming it from a simple fluorescent molecule into a versatile building block for advanced materials and sophisticated biological probes.

Iii. Mechanistic Investigations of Photoreactivity and Nitrene Formation from Pyrene, 4 Azido

Photochemical Decomposition Pathways of Aromatic Azides, including Pyrene (B120774), 4-azido-

The photolysis of aromatic azides, such as "Pyrene, 4-azido-", is a common method to generate the corresponding nitrenes. aakash.ac.in This process is typically initiated by irradiating the azide (B81097) with ultraviolet (UV) light, which leads to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. aakash.ac.inrsc.org The decomposition can proceed through different excited states, influencing the nature and reactivity of the generated nitrene. acs.org

Upon photoexcitation, "Pyrene, 4-azido-" is promoted to an excited singlet state. acs.org From this state, it can undergo several competing processes, including fluorescence, internal conversion, and intersystem crossing to a triplet state. researchgate.net The dissociation of the azido (B1232118) group to form the nitrene is a key photochemical reaction. acs.orgresearchgate.net The efficiency and pathway of this decomposition can be influenced by factors such as the excitation wavelength and the surrounding solvent environment. iastate.edudss.go.th

Singlet and Triplet Nitrene Generation from Pyrene, 4-azido-

The photolysis of "Pyrene, 4-azido-" can lead to the formation of both singlet and triplet pyrene nitrene. acs.orgwikipedia.org Direct irradiation typically first produces the singlet nitrene, which is in an excited state. wikipedia.org This singlet nitrene is highly reactive and can undergo various transformations. iastate.edu

However, the singlet nitrene can also undergo intersystem crossing (ISC) to the more stable triplet ground state. acs.orgwikipedia.org The generation of the triplet nitrene can also be achieved selectively through triplet sensitization, a process where a triplet sensitizer (B1316253) molecule absorbs the light and then transfers its energy to the azide, promoting it directly to its triplet state, which then decomposes to the triplet nitrene. wikipedia.orgnih.gov The spin state of the generated nitrene is a critical determinant of its subsequent reactivity. aakash.ac.in

Table 1: Calculated Singlet-Triplet Energy Gaps for Aryl Nitrenes

Nitrene Calculated Singlet-Triplet Energy Gap (kcal/mol)
α-Pyrene nitrene 6.2 acs.org
β-Pyrene nitrene 9.5 acs.org
Phenylnitrene 14.9 acs.org
Corannulene nitrene ~7.2 acs.org

This table presents theoretically calculated energy differences between the singlet and triplet states of various aryl nitrenes.

Intersystem Crossing Dynamics in Pyrene, 4-azido- Derived Nitrenes

Intersystem crossing (ISC) is a crucial process that governs the population of singlet and triplet nitrene states. researchgate.netacs.org For pyrene-derived nitrenes, the energy gap between the singlet and triplet states is a key factor influencing the ISC rate. acs.org A smaller energy gap generally facilitates more efficient intersystem crossing. nih.govnih.gov

Nitrene Reactivity and Subsequent Transformations of Pyrene, 4-azido- Derived Intermediates

The nitrene intermediates generated from the photolysis of "Pyrene, 4-azido-" are highly reactive and can undergo a variety of subsequent chemical transformations, including intramolecular rearrangements and intermolecular reactions. aakash.ac.inwikipedia.org

Intramolecular Rearrangements of Pyrene, 4-azido- Nitrene

Singlet aryl nitrenes are known to undergo intramolecular rearrangements, such as ring expansion. wikipedia.org For instance, singlet phenylnitrene can rearrange to form an azirine, which can further react to yield ketenimine derivatives. acs.org While specific studies on the intramolecular rearrangements of pyrene-4-nitrene are limited in the provided results, the general reactivity patterns of aryl nitrenes suggest that such rearrangements are plausible pathways. wikipedia.org However, the stability of the pyrene aromatic system might influence the propensity for ring expansion compared to other aryl nitrenes. acs.org

Intermolecular Reactions with Solvents and Substrates

The nitrene derived from "Pyrene, 4-azido-" can react with surrounding solvent molecules or other substrates present in the reaction mixture. aakash.ac.inresearchgate.net Singlet nitrenes can undergo stereospecific addition to carbon-carbon double bonds to form aziridines. aakash.ac.in Triplet nitrenes, being diradical in nature, can abstract hydrogen atoms from the solvent to form primary amino groups or participate in stepwise addition reactions. aakash.ac.inresearchgate.net The choice of solvent can therefore significantly influence the product distribution of the photoreaction. arabjchem.org

Table 2: Products from Intermolecular Reactions of Triplet Alkyl Nitrenes

Nitrene Precursor Sensitizer Major Products
1-Azidoadamantane Acetone, Acetophenone, Benzophenone Di-(adamantan-1-yl)-1,2-diazene, Adamantan-1-yl amine, Adamantan-1-yl-benzyl amine, Adamantan-1-yl benzylidene amine researchgate.net
Benzyl azide Acetophenone Methylene phenyl amine, Dibenzyl amine, Tribenzyl amine researchgate.net
Benzyl azide Benzophenone Benzylideneamine researchgate.net

This table summarizes the products formed from the intermolecular triplet-sensitized photolysis of alkyl azides, demonstrating the reactivity of triplet nitrenes.

Formation of Nitrenium Ion Intermediates from Azidopyrene

In protic media, the nitrene generated from the photolysis of an arylazide can be protonated to form a highly electrophilic nitrenium ion. researchgate.netnih.gov This pathway is particularly relevant for aryl azides with electron-donating substituents. researchgate.net The resulting nitrenium ion is a potent electrophile that can react with nucleophiles, such as DNA bases. nih.gov The formation of nitrenium ions from 1-azidopyrene (B149228) upon photolysis in an aqueous medium has been proposed as the mechanism for its mutagenic activity. nih.gov These nitrenium ions are considered the ultimate reactive species responsible for DNA binding. nih.gov

Advanced Spectroscopic and Computational Approaches to Elucidate Pyrene, 4-Azido- Reaction Mechanisms

The elucidation of the complex reaction mechanisms originating from the photolysis of 4-azidopyrene relies heavily on a synergistic approach that combines advanced spectroscopic techniques with high-level computational modeling. These methods provide a detailed picture of the fleeting intermediates, their electronic structures, and the energetic landscapes that govern their transformations.

Time-Resolved Spectroscopy for Characterization of Pyrene, 4-Azido- Derived Intermediates

Time-resolved spectroscopy, particularly transient absorption (TA) spectroscopy, is an indispensable tool for detecting and characterizing the short-lived species generated upon photolysis of aryl azides like 4-azidopyrene. edinst.comedinst.com By using a "pump-probe" methodology, where an initial laser pulse (pump) excites the molecule and a subsequent, time-delayed light pulse (probe) monitors the resulting changes in absorption, the formation and decay of transient intermediates can be tracked on timescales ranging from femtoseconds to seconds. edinst.comlightcon.comnih.gov

Upon photoexcitation, 4-azidopyrene is expected to rapidly extrude molecular nitrogen to form 4-pyrenylnitrene as a key intermediate. The initial photoproduct is the singlet state nitrene (¹N), which can subsequently undergo intersystem crossing (ISC) to the more stable triplet ground state (³N) or react to form other products, such as an azirine. acs.orgresearchgate.net

Femtosecond Transient Absorption (fs-TA): This technique is crucial for observing the earliest events following photoexcitation, occurring on the femtosecond to picosecond timescale. edinst.comrsc.org It allows for the direct observation of the initially formed singlet excited state of the azide and its rapid decay to form the singlet nitrene. Studies on similar aromatic azides have shown that the lifetime of singlet arylnitrenes can be on the order of picoseconds. researchgate.net The fs-TA spectra provide snapshots of the electronic transitions of these ultrashort-lived species. nih.govresearchgate.net

Nanosecond Laser Flash Photolysis (ns-LFP): This technique, also known as nanosecond transient absorption (ns-TA), is well-suited for studying the longer-lived intermediates, particularly the triplet nitrene. edinst.comirb.hrfrontiersin.org The triplet ground state of pyrenylnitrene is significantly more stable than the singlet state and has a lifetime that can extend into the microsecond or even millisecond range, depending on the environment. researchgate.netfrontiersin.org Ns-LFP experiments typically utilize a pulsed Nd:YAG laser for excitation (often at wavelengths of 266 nm, 355 nm, or 532 nm) and a xenon arc lamp as the probe source. irb.hrdtic.mil The resulting transient absorption spectra can confirm the formation of the triplet nitrene and monitor its subsequent decay kinetics, which often involves dimerization to form azo compounds. researchgate.net For instance, studies on 1-nitrenopyrene, generated from 1-azidopyrene, have shown that at room temperature it readily converts to 1,1'-trans-azopyrene in the absence of oxygen. researchgate.net

TechniqueTimescaleKey Intermediates ObservedTypical Information Obtained
Femtosecond Transient Absorption (fs-TA)Femtoseconds (fs) to Picoseconds (ps)Excited Singlet Azide (S₁), Singlet Nitrene (¹N)Rate of N₂ extrusion, Lifetime of singlet nitrene, S₁ → ¹N conversion dynamics
Nanosecond Laser Flash Photolysis (ns-LFP)Nanoseconds (ns) to Seconds (s)Triplet Nitrene (³N), Dimerization ProductsTransient absorption spectra of ³N, Triplet state lifetime, Dimerization kinetics

Quantum Chemical Calculations and Theoretical Modeling of Pyrene, 4-Azido- Reactivity

Quantum chemical calculations provide profound insights into the reaction mechanisms that are often inaccessible to experimental methods alone. numberanalytics.comrsdjournal.org Techniques like Density Functional Theory (DFT) and ab initio methods are employed to model the geometric and electronic structures of reactants, intermediates, transition states, and products. nih.govrsc.orgphyschemres.org

Density Functional Theory (DFT) Studies: DFT, particularly with functionals like B3LYP and ωB97-X, has become a workhorse for studying the photochemistry of nitrenes. acs.orgnumberanalytics.comnih.gov These calculations can predict the optimized geometries of the singlet and triplet states of 4-pyrenylnitrene, as well as the structure of the corresponding azirine isomer. acs.org A critical parameter obtained from these calculations is the singlet-triplet energy gap (ΔE_ST). Computational studies on pyrene nitrenes have calculated this gap to be in the range of 6-10 kcal/mol, confirming the triplet state as the ground state. acs.org

Furthermore, DFT calculations are used to map the potential energy surface of the reaction, identifying the energy barriers for key steps such as nitrogen extrusion, intersystem crossing from the singlet to the triplet nitrene, and ring-closure to the azirine. acs.orgrsc.org For pyrene nitrenes, calculations have shown that the nitrene species is significantly more stable than its corresponding azirine isomer. acs.org This energetic preference helps explain the experimental observation that pyrene nitrenes tend to undergo bimolecular reactions like dimerization rather than intramolecular rearrangement to an azirine. acs.orgresearchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) also helps in understanding the reactivity and stability of the intermediates. scirp.org

Ab Initio Methods: For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used. numberanalytics.commdpi.com These methods, while more computationally expensive, can provide more precise energetic data and a more accurate description of the electronic structure of the nitrene intermediates. mdpi.comresearchgate.net High-level calculations have been instrumental in corroborating experimental findings and providing a detailed, quantitative understanding of the factors that control nitrene reactivity, such as the influence of the pyrene aromatic system on the electronic state of the nitrogen atom. numberanalytics.comrsc.org

Computational MethodCalculated PropertyFinding for Pyrene Nitrene SystemSignificance
DFT (e.g., B3LYP, ωB97-X)Singlet-Triplet Energy Gap (ΔE_ST)~6.2 - 9.5 kcal/mol acs.orgConfirms the triplet state as the electronic ground state. acs.org
DFTRelative Stability (Nitrene vs. Azirine)Pyrene nitrene is more stable than the corresponding azirine. acs.orgExplains the preference for dimerization over intramolecular rearrangement. acs.org
Ab Initio (G3(MP2)//B3LYP)Standard Enthalpies of FormationProvides highly accurate thermochemical data for pyrene derivatives. researchgate.netAllows for precise calculation of reaction energetics.
DFTFrontier Molecular Orbitals (HOMO-LUMO)The HOMO-LUMO gap is a predictor of chemical reactivity and stability. scirp.orgHelps rationalize the observed reaction pathways.

Iv. Applications of Pyrene, 4 Azido in Chemical Biology and Biochemistry

Photoaffinity Labeling (PAL) Techniques with Pyrene (B120774), 4-Azido- Derivatives

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize ligand-binding sites within biological macromolecules. mdpi.com This method utilizes a photoreactive probe, such as 4-azidopyrene, which upon photoactivation, forms a highly reactive intermediate that covalently crosslinks to interacting biomolecules in close proximity. The pyrene component of the molecule serves as a fluorescent reporter, facilitating the detection and analysis of the labeled species.

Derivatives of 4-azidopyrene are employed as photoaffinity probes to covalently tag a wide range of biomolecules, including proteins, lipids, and nucleic acids. This covalent modification allows for the stable capture of even transient or weak interactions that are often difficult to study using non-covalent methods. Upon irradiation with UV light, the azido (B1232118) group of 4-azidopyrene is converted into a highly reactive nitrene intermediate, which can readily insert into C-H, N-H, or O-H bonds of nearby molecules, forming a stable covalent bond. wikipedia.org

The pyrene moiety's fluorescence is sensitive to the polarity of its microenvironment, providing an additional layer of information. A change in the fluorescence emission spectrum of pyrene upon binding to a target can indicate the nature of the binding pocket (hydrophobic or hydrophilic). This dual functionality of covalent capture and fluorescent reporting makes 4-azidopyrene derivatives powerful tools for studying ligand-target interactions. For instance, pyrenesulfonyl azide (B81097) has been used to preferentially photolabel membrane proteins, particularly the acetylcholine (B1216132) receptor, shedding light on the subunits exposed to the lipid environment. nih.gov

Interactive Table: Examples of Biomolecules Covalently Tagged with Pyrene Azido Derivatives

Biomolecule TargetDerivative of Pyrene, 4-Azido-Research Focus
Acetylcholine ReceptorPyrene-1-sulfonyl azideStudying protein-lipid boundaries in membranes nih.gov
Membrane ProteinsPyrene-1-sulfonyl azideIdentifying subunits exposed to the lipid environment nih.gov

The environmentally sensitive fluorescence of the pyrene group makes 4-azidopyrene an effective probe for studying protein structure, conformational changes, and the dynamics of protein folding. nih.govnih.gov The emission spectrum of pyrene, particularly the ratio of the intensities of its monomer and excimer fluorescence, is highly dependent on the proximity of other pyrene molecules and the polarity of the surrounding environment.

When two pyrene molecules are in close proximity (within ~10 Å), they can form an excited-state dimer, or "excimer," which emits light at a longer wavelength than the monomer. This phenomenon can be exploited to monitor changes in protein conformation or folding that bring two pyrene-labeled sites closer together or move them further apart. By strategically incorporating 4-azidopyrene at specific sites within a protein, researchers can track folding pathways and identify intermediate states.

Furthermore, 4-azidopyrene is a valuable tool for investigating the insertion of proteins into biological membranes. The hydrophobic nature of the pyrene moiety facilitates its partitioning into the lipid bilayer. By monitoring changes in the fluorescence properties of a 4-azidopyrene-labeled protein as it interacts with a membrane, researchers can gain insights into the depth of insertion and the local lipid environment. nih.gov Covalent crosslinking upon photoactivation can then be used to identify the specific lipid and protein components that are in close proximity to the labeled site.

Interactive Table: Spectroscopic Parameters of Pyrene Probes for Protein Studies

ParameterDescriptionApplication in Protein Studies
Monomer EmissionFluorescence from a single pyrene molecule. The fine structure is sensitive to solvent polarity.Probing the polarity of the local environment of the labeled site.
Excimer EmissionBroad, structureless fluorescence at a longer wavelength resulting from the formation of an excited-state dimer between two pyrene molecules.Measuring intramolecular and intermolecular distances and dynamics.
Fluorescence LifetimeThe average time the pyrene molecule spends in the excited state.Detecting changes in the local environment and interactions with quenchers.

A primary application of photoaffinity labeling with 4-azidopyrene is the identification of binding sites for ligands, drugs, and other small molecules within their biological targets. mdpi.comnih.gov By designing a photoaffinity probe where 4-azidopyrene is attached to a ligand of interest, the probe can be directed to a specific binding pocket. Upon photoactivation, the probe will covalently crosslink to the amino acid residues within the binding site.

Subsequent enzymatic or chemical cleavage of the labeled protein, followed by techniques such as mass spectrometry, allows for the precise identification of the labeled amino acid residues. This information is invaluable for understanding the molecular basis of ligand recognition and for the rational design of new therapeutic agents.

Moreover, 4-azidopyrene can be used to map the interfaces of macromolecular assemblies, such as protein-protein or protein-nucleic acid complexes. By incorporating the photoaffinity probe into one component of the complex, it is possible to identify the specific regions of interaction with its binding partner. This approach provides crucial structural information that complements data from other techniques like X-ray crystallography and NMR spectroscopy.

Bioorthogonal Labeling Strategies Utilizing Pyrene, 4-Azido-

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a key functional group in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While direct metabolic incorporation of a "pyrene, 4-azido-" tag is not a standard technique, the principles of bioorthogonal chemistry can be applied to pyrene-azido conjugates for cellular studies.

While the metabolic incorporation of a complete azidopyrene molecule is not a common strategy, cells can be metabolically engineered to incorporate azide-functionalized building blocks, such as azido-sugars or azido-amino acids. nih.govresearchgate.netnih.gov These azide-tagged biomolecules can then be visualized by reacting them with a pyrene-alkyne conjugate through a bioorthogonal click reaction. This two-step approach allows for the fluorescent labeling of specific classes of biomolecules within a cellular context.

For example, cells can be cultured with an azido-sugar, which is metabolized and incorporated into glycoproteins on the cell surface. Subsequent treatment of the cells with a pyrene-alkyne probe results in the covalent attachment of the pyrene fluorophore to the azide-modified glycans, enabling their visualization by fluorescence microscopy. This strategy can be used to study glycan trafficking, localization, and dynamics in living cells.

The site-specific labeling of nucleic acids is crucial for studying their structure, function, and interactions. rsc.org Pyrene-functionalized oligonucleotides have been extensively used as fluorescent probes for detecting complementary DNA and RNA sequences, identifying single nucleotide polymorphisms, and studying nucleic acid structures. nih.govmdpi.com

A "pyrene, 4-azido-" moiety can be incorporated into synthetic oligonucleotides at specific positions. This can be achieved by first synthesizing an oligonucleotide with a reactive group, such as an amino or thiol linker, at a desired position. This reactive group can then be coupled to a 4-azidopyrene derivative. Alternatively, a nucleoside phosphoramidite (B1245037) modified with 4-azidopyrene can be used directly in solid-phase oligonucleotide synthesis.

Once incorporated into DNA or RNA, the azido group can be used for further functionalization via click chemistry. For example, a pyrene-azido-labeled oligonucleotide can be hybridized to a target nucleic acid, and then an alkyne-modified molecule (e.g., a biotin (B1667282) tag for purification or another fluorophore for FRET studies) can be attached via a CuAAC reaction. This modular approach allows for the construction of complex nucleic acid-based probes and assemblies for a wide range of applications in diagnostics and nanotechnology.

Interactive Table: Bioorthogonal Reactions for Pyrene-Azido Conjugates

ReactionReactantsCatalystKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide, Terminal AlkyneCopper(I)High efficiency and specificity. Requires a copper catalyst which can be toxic to living cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide, Strained Alkyne (e.g., cyclooctyne)NoneCopper-free and thus more suitable for live-cell imaging. The reaction kinetics are generally slower than CuAAC.
Staudinger LigationAzide, Phosphine (B1218219)NoneOne of the first bioorthogonal reactions developed. The phosphine reagents can be susceptible to air oxidation.

Development of Fluorescent Probes and Sensors Based on Pyrene, 4-Azido-

The development of fluorescent probes and sensors is a cornerstone of chemical biology, enabling the visualization and quantification of biological processes and analytes. While pyrene derivatives are extensively used for these purposes, the specific applications of "Pyrene, 4-azido-" are primarily centered on its role as a building block for constructing more complex probes through conjugation.

Excimer-based sensing is a powerful strategy that leverages the distance-dependent fluorescence of pyrene. In its monomeric state, pyrene emits a structured fluorescence spectrum in the ultraviolet-to-violet region. However, when two pyrene molecules are brought into close proximity (typically within 3-4 Å), they can form an excimer upon excitation, which emits a broad, structureless band at longer wavelengths (in the blue-green region). This significant spectral shift from monomer to excimer emission provides a ratiometric readout, which is advantageous for sensing applications as it is less susceptible to fluctuations in probe concentration or excitation intensity.

Probes utilizing this mechanism are often designed with two pyrene moieties linked by a flexible spacer. A change in the conformation of the spacer, induced by the binding of an analyte, can alter the distance between the pyrene units, leading to a change in the ratio of excimer to monomer fluorescence. While this principle is well-established for a variety of pyrene-containing probes, specific examples detailing the use of "Pyrene, 4-azido-" as the primary component in such a system are not prominently featured in the scientific literature. The primary role of the 4-azido- functionality is to enable the attachment of the pyrene unit to other molecules, which then may be incorporated into a larger system designed for excimer-based sensing.

Fluorescence Type Typical Emission Wavelength Range Description
Monomer370-400 nmEmission from a single excited pyrene molecule.
Excimer450-550 nmEmission from an excited-state dimer of two closely spaced pyrene molecules.

Turn-on and turn-off fluorescent sensors are designed to exhibit a significant change in fluorescence intensity upon interaction with a specific analyte. A "turn-off" sensor shows a decrease or quenching of fluorescence, while a "turn-on" sensor displays an increase in fluorescence. These changes can be triggered by various mechanisms, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and analyte-induced chemical reactions.

Pyrene derivatives have been successfully employed in both turn-on and turn-off sensing systems for a range of analytes, including metal ions and small molecules. For instance, the fluorescence of a pyrene-containing probe might be quenched by a nearby group through PET. Binding of an analyte can disrupt this PET process, leading to a "turn-on" fluorescence response. Conversely, the binding of a quenching species, such as certain metal ions, can lead to a "turn-off" signal.

In the context of "Pyrene, 4-azido-," the azide group is typically utilized to conjugate the pyrene fluorophore to a recognition element (e.g., a ligand for a specific metal ion or a substrate for an enzyme). The resulting conjugate then functions as the turn-on or turn-off sensor. The azide functionality itself is not generally the primary sensing component but rather the means of incorporating the pyrene signal into the sensor construct. Detailed research focusing specifically on "Pyrene, 4-azido-" as the central and active component of a turn-on/turn-off sensing mechanism is not extensively documented.

Sensing Mechanism Fluorescence Response General Principle
Turn-OnFluorescence increasesAnalyte interaction removes a quenching effect or induces a fluorescent state.
Turn-OffFluorescence decreasesAnalyte interaction introduces a quenching mechanism or disrupts a fluorescent state.

V. Pyrene, 4 Azido in Materials Science and Polymer Chemistry

Functionalization of Polymeric Architectures with Pyrene (B120774), 4-Azido-

The covalent attachment of the pyrene moiety to polymer backbones using 4-azidopyrene is a powerful strategy for imbuing these macromolecules with fluorescent properties and enabling further material applications. The azide (B81097) group serves as a versatile handle for conjugation, particularly through click chemistry.

Preparation of Functionalized Polymers via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), represents a highly efficient and versatile method for functionalizing polymers with pyrene units. advancedsciencenews.com This class of reactions is known for its high yield, selectivity, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for post-polymerization modification. advancedsciencenews.comrsc.org The fundamental reaction involves the coupling of an azide, such as 4-azidopyrene, with a terminal alkyne on a polymer chain to form a stable triazole linkage. nih.gov

The general strategy involves preparing polymers with pendant or terminal alkyne groups. These alkyne-functionalized polymers are then reacted with an azide-bearing molecule like 1-azidopyrene (B149228) in the presence of a Cu(I) catalyst, often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). nih.govmdpi.com This approach has been used to attach pyrene-based fluorophores to various molecular structures. mdpi.com For instance, pyrene corona-functionalized star polymers have been synthesized by "clicking" an azido (B1232118) pyrene compound onto a core cross-linked star (CCS) polymer scaffold rich in alkyne groups. mdpi.com

This post-polymerization modification is advantageous as it allows for the incorporation of functionalities that might be incompatible with the initial polymerization conditions. jiangnan.edu.cn It enables the synthesis of well-defined end-functionalized or site-specifically functionalized polymers. rsc.orgnih.gov For example, azide-terminated polymers, created by reacting halogen-capped polymers with sodium azide, can be readily modified with alkyne-derivatized pyrene. jiangnan.edu.cn This method provides access to a diverse range of functional polymeric materials, including block copolymers and materials designed for surface immobilization. jiangnan.edu.cnnih.gov

A specific example is the synthesis of a protected qAN1-amino acid-pyrene conjugate, which was achieved by reacting a propargylated (alkyne-containing) molecule with an azido-pyrene ligand under CuAAC "click" conditions using CuI as the catalyst. rsc.org The versatility of this method allows for the creation of complex, functional macromolecular architectures with tailored properties. mdpi.com

Polymer ArchitectureFunctionalization StrategyKey ReactantsCatalyst SystemResulting ProductReference
Core Cross-linked Star (CCS) PolymerClick Chemistry (CuAAC)Alkyne-functionalized CCS polymer, Azido pyrene-Pyrene corona-functionalized star polymer mdpi.com
Halogen-capped PolymersAzidation followed by Click ChemistryDiazido-terminated polymer, Acetylene-derivatized pyreneCu(I)Pyrene-functionalized polymer jiangnan.edu.cn
Propargylated qAN1Click Chemistry (CuAAC)Propargylated qAN1, Azido-pyrene ligand 8CuI, DIPEAProtected qAN1-amino acid-pyrene conjugate rsc.org
Alkyne-Functionalized NanojarsPost-synthetic "Click" ReactionAlkyne-substituted nanojars, 1-AzidopyreneCuIPyrene-functionalized fluorescent nanojars nih.govmdpi.com

Integration into Microporous Organic Networks Using Azidopyrene

Microporous organic networks (MONs), a subclass of porous organic polymers (POPs), are materials characterized by large surface areas, good stability, and tunable porosity. rsc.orgresearchgate.net They are typically constructed from aromatic building blocks, such as alkynes and halides, via coupling reactions like the Sonogashira-Hagihara reaction. rsc.orgsigmaaldrich.com The functionalization of these networks is crucial for tailoring their properties for specific applications like sensing, separation, or catalysis. researchgate.net

Post-synthetic modification using click chemistry is an effective strategy for integrating functional units like pyrene into MONs. acs.org This approach involves first synthesizing a MON that incorporates reactive "click" handles, such as acetylene (B1199291) groups. In a subsequent step, an azide-functionalized molecule, like 4-azidopyrene, is covalently attached to the network via the CuAAC reaction. acs.org

For example, a clickable melamine-based microporous organic polymer (c-MOP) rich in acetylene functional groups was synthesized. acs.org The versatility of this network was demonstrated by its reaction with a fluorescent azido-pyrene, which resulted in a pyrene-functionalized porous network (Py-c-MOP). acs.org This post-synthetic modification successfully integrated the highly fluorescent pyrene moiety into the porous structure, imparting strong luminescence to the material, a property the original network lacked. acs.org This strategy highlights the ability to combine the robust, porous nature of MONs with the desirable optical properties of pyrene for applications in functional materials and sensors. acs.org

Supramolecular Assembly and Self-Organization Involving Pyrene, 4-Azido-

The pyrene moiety is well-known for its strong tendency to form organized structures through supramolecular self-assembly. enscm.fr This process, driven by specific non-covalent interactions, allows for the bottom-up construction of complex and functional architectures from individual molecular components. enscm.fr

Design and Synthesis of Pyrene-Based Supramolecular Gels and Assemblies

Supramolecular gels and other assemblies can be formed from low-molecular-weight organic compounds that self-organize into extended networks. nih.gov Pyrene derivatives are excellent candidates for this purpose due to their strong photophysical characteristics and their ability to form excimers (excited-state dimers) through π-π stacking, which can aid in the gelation or assembly process. nih.govenscm.fr

Researchers have designed and synthesized co-assembled supramolecular gels using two different pyrene derivatives. nih.gov In this system, the formation of a pyrene excimer between the pyrene groups of the different components induced the co-assembly, leading to the transformation of the solution into a stable gel. nih.gov The morphology of these co-assembled gels could be controlled by altering the ratio of the components, transitioning from spherical nanoparticles to three-dimensional network nanofibers. nih.gov

Another approach involves creating transient assembly and disassembly systems. enscm.fr In one study, a pyrene-anhydride was reacted with a biogenic amine, leading to the formation of open polar conjugates. enscm.fr These conjugates underwent a transient self-assembly process to form a network, which then spontaneously disassembled into blue-emissive monomeric conjugates. enscm.fr Such dynamic systems are of great interest for creating smart, responsive materials. enscm.fr

Furthermore, pyrene-functionalized "nanojars," a type of supramolecular coordination complex, have been synthesized. nih.govsigmaaldrich.com These structures self-assemble from pyrene-functionalized pyrazole (B372694) ligands, copper ions, and hydroxide (B78521) ions. nih.govsigmaaldrich.com The pyrene units can be introduced either by synthesizing the nanojar from a pre-functionalized ligand or by using post-synthetic modification, where 1-azidopyrene is "clicked" onto alkyne-functionalized nanojars. nih.govmdpi.com

Non-Covalent Interactions in Organized Materials Containing Azidopyrene

Non-covalent interactions are the fundamental driving forces behind the self-assembly and organization of supramolecular materials. These interactions, though weaker than covalent bonds, collectively determine the structure, stability, and function of the resulting assemblies. Key non-covalent interactions involved in materials containing pyrene include π-π stacking, hydrogen bonding, electrostatic interactions, and van der Waals forces. enscm.fr

The large, flat aromatic surface of the pyrene molecule makes it particularly prone to π-π stacking interactions. enscm.fr This interaction is a primary driver in the formation of pyrene-based assemblies and is responsible for the characteristic excimer fluorescence often observed in these materials. nih.govresearchgate.net For example, the formation of nanofibers in certain pyrene-based porous polymers is attributed to strong π-π stacking interactions. researchgate.net

Hydrogen bonding also plays a critical role, especially when the pyrene derivative contains suitable functional groups (e.g., amides, ureas). enscm.fr In transient assembly systems, the network formation can be driven by a combination of strong π-π stacking and multiple hydrogen-bonding interactions between the assembled molecules. enscm.fr

Type of InteractionDescriptionRole in Pyrene AssembliesReference
π-π Stacking Attractive, noncovalent interactions between the π-electron systems of aromatic rings.A primary driving force for the self-assembly of pyrene derivatives, leading to excimer formation and organized structures like nanofibers. researchgate.netenscm.fr
Hydrogen Bonding A specific electrostatic interaction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom.Works in concert with π-π stacking to direct and stabilize the formation of complex networks. enscm.fr
Electrostatic Interactions Forces between charged or polar molecules (ion-ion, dipole-dipole, etc.).Influences the overall structure and stability, particularly in polar environments or with charged pyrene derivatives.
van der Waals Forces Weak, short-range electrostatic forces between uncharged molecules, arising from transient dipoles.Contribute to the overall packing and cohesion within the assembled material.

Advanced Materials for Optical and Optoelectronic Applications Derived from Pyrene, 4-Azido-

Materials derived from 4-azidopyrene are promising candidates for a variety of optical and optoelectronic applications due to the inherent luminescent properties of the pyrene core. nih.gov These applications include light-emitting devices, sensors, and photonics. nih.gov The synthesis of such materials often leverages the reactivity of the azide group to incorporate the pyrene fluorophore into larger, more complex systems. nih.gov

Pyrene-based materials often exhibit strong fluorescence, with emission that can be sensitive to the local environment, making them suitable for chemical sensors. researchgate.net For example, pyrene-functionalized covalent organic frameworks (COFs) and other porous polymers have been developed for the detection of nitroaromatics (like picric acid) or pesticides through fluorescence quenching. nih.govmdpi.com The electron-rich pyrene framework acts as a donor, and its fluorescence is quenched upon interaction with electron-deficient analytes. nih.gov

In the realm of optoelectronics, which involves devices that emit, detect, and control light, pyrene-derived materials are of significant interest. The development of pyrene-based supramolecular gels opens possibilities for applications in photonics and optoelectronics. nih.gov Similarly, the synthesis of pyrene-based monomers that are blue-emissive in the solid state is highly useful for fabricating organic light-emitting diodes (OLEDs). enscm.fr

The functionalization of nano-architectures, such as copper nanojars, with pyrene using 1-azidopyrene leads to fluorescent nanomaterials where the emission can be modulated by the inorganic framework. nih.govsigmaaldrich.com The fluorescence of the pyrene is significantly quenched when attached to the nanojars, suggesting a strong interaction with the paramagnetic Cu²⁺ ions, a phenomenon relevant to the design of responsive optical materials. sigmaaldrich.com The ability to tune the optical and electronic properties of materials by incorporating pyrene through the versatile 4-azido handle is a key driver for innovation in this field. advancedsciencenews.com

Vi. Emerging Research Directions and Future Prospects for Pyrene, 4 Azido

Expansion of Bioorthogonal Applications in Complex Biological Systems

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a primary area for the future application of 4-azidopyrene. numberanalytics.commdpi.com The azide (B81097) group is a key player in this field, participating in highly specific and efficient reactions. nih.gov The future of 4-azidopyrene in this domain lies in its application within increasingly complex environments, such as whole organisms, and for more intricate biological questions.

Future research will likely focus on expanding the use of 4-azidopyrene in metabolic labeling experiments. cas.org In this strategy, cells or organisms are fed precursor molecules containing an azide group. cas.org These azido-precursors are incorporated into various biomolecules like glycans, proteins, and lipids. nih.gov 4-azidopyrene can then be used as a photo-crosslinking agent in photoaffinity labeling (PAL) studies to covalently capture and identify interacting partners of these metabolically tagged biomolecules in their native environment. nih.govescholarship.org

The development of new and improved bioorthogonal reactions involving azides remains a key objective. mdpi.comnih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, the toxicity of copper limits its in-vivo applications. nih.gov Therefore, strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, is a more promising avenue for live-animal studies. mdpi.com Research may focus on synthesizing strained alkyne partners for 4-azidopyrene that exhibit enhanced water solubility and faster reaction kinetics. mdpi.com Photo-click reactions, which use light to trigger the cycloaddition, represent another frontier, offering precise spatial and temporal control over the labeling process. mdpi.com

Bioorthogonal ReactionKey Features & Future Directions for 4-AzidopyreneRelevant Biomolecules
Photoaffinity Labeling (PAL) Upon UV irradiation, the azide forms a highly reactive nitrene that covalently binds to nearby molecules. Future work will focus on mapping entire protein-ligand interactomes in living cells. nih.govevotec.comProteins, Nucleic Acids, Lipids
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free "click" reaction, ideal for live-cell and in-vivo imaging due to lower toxicity. mdpi.comnih.gov Research aims to develop brighter, more water-soluble strained alkyne probes to pair with azides.Glycans, Proteins, Lipids
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Highly efficient and regioselective "click" reaction. nih.govsci-hub.se Its use is primarily for in-vitro systems or where copper toxicity can be managed, such as in the functionalization of materials. acs.orgPeptides, Polymers, Glycoconjugates
Staudinger Ligation The first developed bioorthogonal reaction, it involves the reaction of an azide with a phosphine (B1218219). nih.gov While effective, it has been somewhat superseded by click chemistry due to slower kinetics. nih.govCell surface glycans, Nucleic acids

Advanced Spectroscopic Probes for Real-Time Monitoring and Imaging

The pyrene (B120774) moiety is a powerful fluorophore, renowned for its high fluorescence quantum yield and, most notably, its ability to form excimers. This excimer formation results in a distinct, red-shifted emission spectrum, which is highly sensitive to the local concentration and proximity of pyrene units. This property makes 4-azidopyrene an excellent candidate for development as an advanced spectroscopic probe for real-time monitoring. rsc.orgwur.nl

Future research will focus on designing sophisticated probes that leverage the environmental sensitivity of pyrene's fluorescence to monitor dynamic biological processes. mdpi.com For example, 4-azidopyrene can be incorporated into peptides or nucleic acid probes designed to undergo conformational changes upon binding to a target. This change would alter the distance between pyrene units, leading to a measurable shift in the monomer-to-excimer fluorescence ratio, allowing for real-time detection of binding events. mdpi.com

The integration of spectroscopic probes into process analytical technology (PAT) for bioprocess monitoring is a growing field. numberanalytics.comopenaccessjournals.com Probes based on 4-azidopyrene could be developed for in-line, real-time monitoring of critical quality attributes in bioreactors. mdpi.com For instance, a probe could be designed to bind to a specific protein product, with its fluorescence signal correlating directly with the product's concentration or folding state. The azide group provides a convenient handle for conjugating the pyrene fluorophore to the specific recognition element of the probe. mdpi.com

Spectroscopic ApplicationPrinciple & Future DirectionTarget Process
Conformational Change Sensing The distance-dependent excimer fluorescence of pyrene can report on changes in molecular structure (e.g., protein folding/unfolding). Future probes will aim for higher sensitivity and specificity.Protein folding, DNA hybridization
Biomarker Quantification Probes that "turn on" or shift fluorescence upon binding to a specific biological marker. mdpi.com Development will focus on probes for early disease diagnosis.Enzyme activity, Metabolite levels
Real-Time Process Monitoring In-line fiber-optic probes using pyrene fluorescence to monitor concentrations or quality attributes during industrial bioprocesses. numberanalytics.comopenaccessjournals.comBiopharmaceutical production, Fermentation
Cellular Imaging High-resolution imaging of subcellular structures or tracking of biomolecules tagged with 4-azidopyrene through bioorthogonal ligation. numberanalytics.comOrganelle dynamics, Protein trafficking

Rational Design of Next-Generation Functional Materials with Tailored Properties

The dual functionality of 4-azidopyrene makes it a compelling building block for the rational design of advanced materials. cost.eu The pyrene core contributes valuable photophysical and electronic properties, while the azide group serves as a versatile chemical handle for polymerization or surface modification. mdpi.comresearchgate.net

A significant area of future research is the use of azido-functionalized pyrenes in creating cross-linked polymer networks. nih.gov Upon thermal or UV activation, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate, which can insert into C-H bonds of adjacent polymer chains, creating a stable, cross-linked material. mdpi.com This process can be used to "lock-in" the morphology of polymer blends used in organic solar cells (OSCs) or to enhance the mechanical and thermal stability of thermosets. mdpi.com The rational design aspect involves selecting polymer backbones and controlling the concentration of the azido-pyrene cross-linker to precisely tune the final properties of the material. unimelb.edu.au

Furthermore, 4-azidopyrene can be used for the post-synthetic modification of materials like metal-organic frameworks (MOFs). rsc.org An alkyne-functionalized MOF can be "clicked" with 4-azidopyrene, embedding the pyrene fluorophore within the porous structure. acs.org This creates materials with tailored fluorescent properties, suitable for applications in chemical sensing, where the fluorescence of the pyrene is quenched or enhanced by the presence of specific analytes. rsc.org

Material TypeDesign Principle & Future ApplicationKey Properties
Cross-linked Polymers Nitrene-based cross-linking initiated by heat or light to improve material stability. mdpi.com Future work includes developing more efficient and lower-temperature cross-linking systems for flexible electronics.Enhanced thermal stability, Mechanical strength, Controlled morphology
Functionalized Surfaces Covalent attachment of 4-azidopyrene to surfaces via click chemistry or nitrene insertion to create photo- or chemo-responsive interfaces.Tunable wettability, Sensoric surfaces, Biocompatible coatings
Pyrene-based MOFs Post-synthetic modification of MOFs with 4-azidopyrene via click chemistry to create fluorescent sensors. acs.orgrsc.org Research will explore MOFs for selective gas or pollutant detection.High surface area, Tunable porosity, Luminescence
Polymer-Based Devices Incorporation into active layers of organic electronic devices. The pyrene unit provides electronic functionality while the azide allows for cross-linking to improve device lifetime. mdpi.comOrganic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs)

Synergistic Integration with Computational Chemistry and Artificial Intelligence for Materials Discovery and Mechanistic Predictions

In the context of 4-azidopyrene, computational models can be developed to predict the outcomes of its photoreactions. For instance, quantum mechanical calculations can elucidate the reactivity of the nitrene intermediate generated upon photolysis, predicting its insertion selectivity into different C-H bonds, which is crucial for designing efficient polymer cross-linking agents. researchgate.net

Computational/AI ApplicationSynergy with 4-Azidopyrene ResearchPotential Impact
Quantum Mechanical Calculations Predict the electronic structure and reactivity of the photogenerated nitrene. Model the photophysical properties (absorption/emission) of pyrene conjugates. researchgate.netDeeper mechanistic understanding, Rational design of photoreactive probes.
Molecular Dynamics (MD) Simulations Simulate the interaction of a 4-azidopyrene probe with its biological target (e.g., a protein binding pocket). patsnap.comPredict binding affinity and specificity, Guide probe optimization.
Machine Learning (ML) for Property Prediction Train models to predict the properties (e.g., band gap, fluorescence quantum yield) of new materials incorporating 4-azidopyrene. temasek.com.sgAccelerated discovery of materials for electronics and sensing.
AI-driven Inverse Design Use generative models to propose novel molecular structures based on the 4-azidopyrene scaffold that are optimized for a specific function. temasek.com.sgInnovation in functional materials, Discovery of novel probes and drugs.

Q & A

Q. What are the methodological considerations for synthesizing 4-azido-pyrene derivatives, and how are they characterized?

Synthesis of 4-azido-pyrene derivatives typically involves introducing the azido group via nucleophilic substitution or diazo transfer reactions. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions such as unintended cyclization. Characterization requires a combination of nuclear magnetic resonance (NMR) to confirm regioselectivity, infrared (IR) spectroscopy to verify the azide stretch (~2100 cm⁻¹), and mass spectrometry for molecular weight validation. Computational validation of reaction pathways (e.g., density functional theory for transition states) can further confirm synthetic routes .

Q. Which spectroscopic techniques are critical for analyzing 4-azido-pyrene’s photophysical properties?

Time-resolved fluorescence spectroscopy is essential for studying excimer/exciplex formation, with decay kinetics (τ) providing insights into emissive species lifetimes. UV-Vis absorption spectra can identify electronic transitions, while Raman spectroscopy helps probe vibrational modes influenced by the azido group. Comparative studies with unsubstituted pyrene (e.g., monitoring shifts in the S₁→S₀ transition) reveal substituent effects on photophysical behavior .

Q. What experimental frameworks assess the environmental stability and degradation pathways of 4-azido-pyrene?

Phytoremediation studies using model plants (e.g., Sorghum bicolor) can evaluate rhizosphere-mediated degradation. Gas chromatography-mass spectrometry (GC-MS) quantifies residual pyrene derivatives, while soil microbial activity assays (e.g., dehydrogenase activity) assess biodegradation efficiency. Contradictions in degradation rates between rhizosphere and non-rhizosphere soils (e.g., 16% higher removal in rhizosphere) highlight the need for controlled experimental replicates and soil-type standardization .

Advanced Research Questions

Q. How can computational methods model the excited-state dynamics of 4-azido-pyrene?

Time-dependent density functional theory (TDDFT) simulations are used to map potential energy surfaces (PES) for excimer formation pathways. Nonadiabatic surface hopping trajectories can predict stacking distances between pyrene monomers (e.g., averaging ~3.5 Å in gas-phase dimers) and identify bifurcation points between parallel and antiparallel excimer configurations. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve accuracy for van der Waals interactions .

Q. How can contradictions in excimer formation mechanisms be resolved for azido-substituted pyrenes?

Discrepancies between experimental and theoretical models (e.g., dual excimer pathways in TDDFT vs. single dominant pathway in jet-cooled dimers) require combined ultrafast spectroscopy (e.g., femtosecond transient absorption) and high-level ab initio calculations (e.g., CASSCF). Ensemble-averaged stacking distances from molecular dynamics (MD) simulations can reconcile time-resolved fluorescence data with computational predictions .

Q. What methodologies evaluate the thermal stability and sublimation behavior of 4-azido-pyrene?

Knudsen-effusion microcalorimetry simultaneously measures vapor pressure and enthalpy of sublimation (ΔsubH). For high molecular-weight aromatics like 4-azido-pyrene, corrections for decomposition during heating are critical. Comparative studies with pyrene (ΔsubH ~105 kJ/mol at 298 K) can quantify azido-group effects on phase transitions. Thermogravimetric analysis (TGA) under inert atmospheres further validates thermal stability .

Q. How can substituent effects optimize 4-azido-pyrene’s efficiency in probe activation?

Introducing electron-withdrawing groups (e.g., α-CF₃) lowers activation energy barriers for 1,6-elimination reactions, as shown by free energy profiles computed at the M06-2X/6-31+G(d,p) level. Live-cell imaging in HeLa cells confirms faster signal generation (e.g., 4-azido-(α-CF₃)-benzyl resorufin vs. non-fluorinated analogs), with dose-response curves validating sensitivity thresholds. Kinetic isotope effects (KIEs) can further probe rate-determining steps .

Q. What experimental designs quantify substituent effects on 4-azido-pyrene’s photoluminescence quantum yield (PLQY)?

Rigorous PLQY measurements require integrating sphere setups with monochromatic excitation (e.g., 350 nm for pyrene derivatives). Solvatochromic studies in solvents of varying polarity (e.g., cyclohexane vs. acetonitrile) isolate polarity-dependent quenching mechanisms. For azido-substituted derivatives, control experiments with azide-scavenging agents (e.g., triphenylphosphine) can differentiate between emissive species and azide-related artifacts .

Methodological Guidance

  • Contradiction Analysis : When conflicting data arise (e.g., excimer pathways, degradation rates), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Cross-validate using orthogonal techniques (e.g., fluorescence lifetime imaging microscopy (FLIM) + MD simulations) .
  • Experimental Reproducibility : Document raw data and processing steps per FAIR principles (Findable, Accessible, Interoperable, Reusable). Appendices should include raw spectral datasets, while processed data (e.g., decay curves) must align with primary research questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.